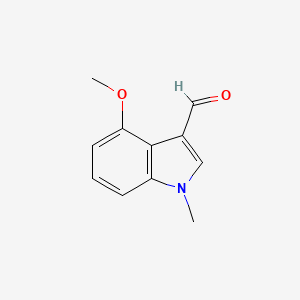

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXATZGECTUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622794 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-74-8 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS Number: 620175-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential biological significance of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS No. 620175-74-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering detailed methodologies and data to support further investigation and application of this indole derivative. While specific biological activity data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding based on the well-documented reactivity and biological relevance of the indole-3-carbaldehyde scaffold.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The subject of this guide, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, is a distinct member of this class, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen. These substitutions are anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and potential biological interactions. This guide aims to consolidate the available technical information on this compound, providing a solid basis for its utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde are summarized below.

Table 1: Physicochemical Properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde [1][2]

| Property | Value | Source |

| CAS Number | 620175-74-8 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Synonyms | 4-methoxy-1-methylindole-3-carbaldehyde, 4-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE, 4-Methoxy-1-methyl-1H-indole-3-carboxaldehyde | , |

| Boiling Point | 357.855 °C | |

| Density | 1.144 g/cm³ | |

| Flash Point | 170.225 °C | |

| Refractive Index | 1.566 |

Synthesis and Purification

The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be conceptually approached through established methods for indole formylation, most notably the Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings like indoles.

Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][6] The resulting electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring. A subsequent hydrolysis step yields the desired aldehyde.

The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde would logically start from the precursor, 4-methoxy-1-methyl-1H-indole.

Conceptual reaction scheme for the synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on standard Vilsmeier-Haack procedures for indoles.[4] Researchers should optimize these conditions for the specific substrate.

Materials:

-

4-Methoxy-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in anhydrous DCM to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: Dissolve 4-methoxy-1-methyl-1H-indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC for completion).

-

Hydrolysis and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The purity of the collected fractions should be assessed by TLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be inferred from the analysis of similar indole derivatives.[7]

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.9 - 10.1 | s |

| H2 | 8.2 - 8.4 | s |

| H5 | 7.2 - 7.4 | t |

| H6 | 6.8 - 7.0 | d |

| H7 | 6.6 - 6.8 | d |

| OCH₃ | 3.9 - 4.1 | s |

| NCH₃ | 3.8 - 4.0 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 184 - 186 |

| C4 | 154 - 156 |

| C7a | 138 - 140 |

| C2 | 137 - 139 |

| C3a | 125 - 127 |

| C5 | 122 - 124 |

| C3 | 118 - 120 |

| C6 | 105 - 107 |

| C7 | 103 - 105 |

| OCH₃ | 55 - 57 |

| NCH₃ | 33 - 35 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The fragmentation pattern of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is expected to be influenced by the stable indole nucleus.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189.

-

Loss of CHO: A fragment corresponding to the loss of the formyl group (M-29) at m/z = 160 is likely.

-

Loss of CH₃: Fragmentation involving the loss of a methyl group from either the methoxy or the N-methyl position (M-15) could result in a peak at m/z = 174.

-

Other Fragments: Further fragmentation of the indole ring system would lead to characteristic smaller fragments.

Predicted mass fragmentation pathway for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Biological Activity and Potential Applications

While no specific biological activity or pharmacological studies for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 620175-74-8) were identified in the reviewed literature, the indole-3-carboxaldehyde scaffold is a known pharmacophore present in compounds with a wide range of biological activities. These include, but are not limited to, antifungal, and enzyme inhibitory properties.[10][11][12]

The methoxy and N-methyl substitutions on the indole ring of the title compound may confer specific biological activities. For instance, methoxy-substituted indoles are known to possess various pharmacological properties.[13] Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is not widely available. However, based on the data for structurally similar indole-3-carboxaldehydes, the following precautions should be observed.[14][15][16][17]

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

-

Inhalation: May cause respiratory tract irritation.[15]

-

Skin Contact: May cause skin irritation.[15]

-

Eye Contact: May cause serious eye irritation.[15]

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a synthetically accessible indole derivative with potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data. The lack of specific biological data highlights an opportunity for future research to investigate the pharmacological profile of this compound and to leverage its structural features for the design of novel bioactive molecules. The information presented herein is intended to serve as a foundational resource to facilitate and inspire such future investigations.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.

-

MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

-

MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

-

MDPI. (n.d.). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]

-

ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

-

TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

Sources

- 1. 4-METHOXY-1-METHYL-1H-INDOLE-3-CARBALDEHYDE | 620175-74-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.ie [fishersci.ie]

"structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde"

An In-depth Technical Guide to the Structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, substituted indole-3-carbaldehydes are of paramount importance as versatile intermediates for the synthesis of complex, biologically active molecules.[2] This technical guide provides a comprehensive analysis of the structure of a specific derivative, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS No. 620175-74-8). We will delve into its physicochemical properties, detail its synthesis via the Vilsmeier-Haack reaction with mechanistic insights, and provide a thorough structural elucidation based on predictive spectroscopic analysis. This document is intended to serve as a foundational resource for researchers utilizing this molecule in synthetic chemistry and drug discovery programs.

Introduction to the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of heterocyclic chemistry and a recurring motif in pharmacologically active compounds. The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it highly susceptible to electrophilic substitution, providing a direct route to a diverse array of functionalized molecules. The indole-3-carbaldehyde moiety, in particular, is a critical building block, with the aldehyde group serving as a synthetic handle for elaborations into more complex structures through reactions like condensations, oxidations, and reductions. The strategic placement of substituents, such as the 4-methoxy and 1-methyl groups in the title compound, profoundly influences the molecule's electronic properties, conformation, and, consequently, its biological activity and metabolic fate.

Physicochemical and Structural Properties

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a solid, typically yellow to brown in appearance.[3] Its core structure consists of an indole ring N-methylated at position 1, featuring a methoxy group at position 4 of the benzene ring and a formyl (carbaldehyde) group at the nucleophilic C3 position.

Molecular Structure

The chemical structure, with standard atom numbering for spectroscopic assignment, is presented below.

Caption: Workflow for the Vilsmeier-Haack formylation of indoles.

Representative Experimental Protocol

This protocol is a representative procedure adapted from standard Vilsmeier-Haack conditions for indole formylation. [4][5]

-

Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction: Dissolve the starting material, 4-methoxy-1-methyl-1H-indole (1.0 eq.), in a suitable solvent (e.g., DMF or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-85 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated sodium carbonate or sodium hydroxide solution.

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If the product is oily, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Full structural confirmation relies on a combination of spectroscopic techniques. While primary experimental spectra for the title compound are not available in the cited literature, a highly accurate characterization can be predicted based on the well-documented spectral data of closely related analogues, such as 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. [6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are tabulated below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Correlation / Rationale |

| H (Aldehyde) | ~10.45 | Singlet (s) | Highly deshielded proton of the formyl group. Based on analogue 4i. [6] |

| H-2 | ~7.87 | Singlet (s) | Proton on the pyrrole ring, adjacent to the N-methyl group. Based on analogue 4i. [6] |

| H-6 | ~7.23 | Triplet (t) | Benzene ring proton, coupled to H-5 and H-7. Based on analogue 4i. [6] |

| H-5 | ~7.03 | Doublet (d) | Benzene ring proton, coupled to H-6. Based on analogue 4i. [6] |

| H-7 | ~6.73 | Doublet (d) | Benzene ring proton, coupled to H-6. Based on analogue 4i. [6] |

| O-CH₃ (Methoxy) | ~4.00 | Singlet (s) | Protons of the electron-donating methoxy group at C4. Based on analogue 4i. [6] |

| N-CH₃ (Methyl) | ~3.90 | Singlet (s) | Protons of the N-methyl group. Based on analogue 4b. [6] |

Predicted ¹³C NMR Spectral Data

The carbon NMR provides complementary information, confirming the carbon skeleton and the presence of quaternary carbons.

| Carbon Assignment | Predicted δ (ppm) | Rationale / Correlation |

| C=O (Aldehyde) | ~188.0 | Carbonyl carbon, highly deshielded. Based on analogue 4i. [6] |

| C-4 | ~154.7 | Aromatic carbon attached to the electronegative methoxy group. Based on analogue 4i. [6] |

| C-2 | ~137.9 | Pyrrole ring carbon. Based on analogue 4i. [6] |

| C-7a | ~130.4 | Quaternary carbon at the ring junction. Based on analogue 4i. [6] |

| C-6 | ~123.7 | Aromatic CH carbon. Based on analogue 4i. [6] |

| C-5 | ~117.0 | Aromatic CH carbon. Based on analogue 4i. [6] |

| C-3 | ~118.2 | Quaternary pyrrole carbon attached to the aldehyde. Based on analogue 4i. [6] |

| C-3a | ~103.5 | Quaternary carbon at the ring junction. Based on analogue 4i. [6] |

| C-7 | ~102.4 | Aromatic CH carbon, shielded by adjacent methoxy group. Based on analogue 4i. [6] |

| O-CH₃ (Methoxy) | ~55.4 | Methoxy carbon. Based on analogue 4i. [6] |

| N-CH₃ (Methyl) | ~33.7 | N-methyl carbon. Based on analogue 4b. [6] |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The predicted characteristic absorption bands are:

-

~1650-1630 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the conjugated aldehyde. [7]* ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~1270-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Strong C-O stretching vibrations characteristic of the aryl ether (methoxy group).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of [C₁₁H₁₁NO₂ + H]⁺ at m/z 190.0863. The nominal mass would be observed at m/z 189. [8]* Key Fragmentation: A characteristic fragmentation pattern for indole-3-carbaldehydes is the loss of carbon monoxide (CO, 28 Da) from the molecular ion. [9]This would result in a significant fragment ion at m/z 161, corresponding to the stable [M-CO]⁺ cation.

Relevance in Medicinal Chemistry and Drug Discovery

The indole-3-carbaldehyde scaffold is a well-established precursor for compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2]The specific substitutions on 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde are significant from a medicinal chemistry perspective:

-

N-Methylation: Replacing the N-H proton with a methyl group removes a hydrogen bond donor site, which can increase metabolic stability and alter receptor binding interactions.

-

4-Methoxy Group: The introduction of an electron-donating methoxy group on the benzene ring alters the electronic distribution of the entire scaffold. This can modulate the molecule's binding affinity to biological targets and influence its pharmacokinetic properties (e.g., lipophilicity and solubility).

-

3-Carbaldehyde: This group is a key synthetic handle. It can be readily converted into Schiff bases, oximes, hydrazones, or used in condensation reactions to build larger, more complex molecules with tailored pharmacological profiles.

This compound, therefore, represents a valuable starting point for the development of new therapeutic agents, allowing for systematic exploration of structure-activity relationships (SAR).

Conclusion

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a structurally well-defined chemical intermediate of significant value to the scientific research community. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a robust and scalable method. The structural features of this molecule have been thoroughly characterized through a predictive analysis of its NMR, IR, and MS data, based on established principles and data from close chemical analogues. The presence of the N-methyl, 4-methoxy, and 3-formyl groups provides a unique combination of electronic and steric properties, making it an attractive and versatile building block for the synthesis of novel compounds in drug discovery and materials science.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

-

Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. (2013). International Journal of Industrial Chemistry. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Indole-3-Carboxaldehyde. (2017). MassBank. Retrieved from [Link]

-

Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 3. 4-METHOXY-1-METHYL-1H-INDOLE-3-CARBALDEHYDE | 620175-74-8 [chemicalbook.com]

- 4. growingscience.com [growingscience.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

"4-Methoxy-1-methyl-1H-indole-3-carbaldehyde IUPAC name"

An In-Depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization is a cornerstone of synthetic chemistry. This document details the definitive IUPAC nomenclature, physicochemical properties, a validated synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, and expected spectroscopic signatures for characterization. Furthermore, it explores the compound's synthetic utility and its potential role as a key intermediate in the development of novel therapeutic agents, grounded in the established biological activities of related methoxyindole derivatives.

Part 1: Core Compound Identification and Properties

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole, a class of aromatic heterocyclic compounds that are central to a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern—a methoxy group at the C4 position, a methyl group on the indole nitrogen (N1), and a formyl group at the C3 position—creates a unique electronic and steric profile that defines its reactivity and potential applications.

1.1 IUPAC Nomenclature and Identifiers

1.2 Physicochemical Properties

The following table summarizes key computed and experimental properties for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Exact Mass | 189.078979 u | [2] |

| XLogP3 | 2.0 | [2] |

| Topological Polar Surface Area | 31.2 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Density | 1.144 g/cm³ | [2] |

| Boiling Point | 357.9 °C | [2] |

| Flash Point | 170.2 °C | [2] |

1.3 Chemical Structure

The structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is depicted below.

Caption: Structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Part 2: Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic system is a fundamental transformation in organic synthesis. For indoles, the Vilsmeier-Haack reaction is the preeminent method, offering high regioselectivity for the C3 position.[5][6] The electron-donating nature of the indole nitrogen, further enhanced by the N-methyl group and the C4-methoxy group, makes the ring highly susceptible to electrophilic attack.

2.1 Causality of Method Selection

The Vilsmeier-Haack reaction is chosen for its efficiency and reliability. The reaction proceeds via the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophile is sufficiently reactive to attack the electron-rich C3 position of the indole nucleus but is generally mild enough to avoid polymerization or degradation of the sensitive indole core, which can occur with stronger acids or electrophiles.

2.2 Reaction Mechanism

-

Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium cation.

-

Electrophilic Aromatic Substitution: The π-system of the indole ring attacks the Vilsmeier reagent at the C3 position, which is the most nucleophilic site. This forms a cationic intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.

2.3 Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents and Materials:

-

4-Methoxy-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Vilsmeier Reagent Preparation: To a flame-dried three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via a syringe or dropping funnel over 15 minutes.

-

Rationale: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃ and to ensure complete formation of the reagent before adding the indole.[7]

-

-

Indole Addition: Dissolve 4-Methoxy-1-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Rationale: Adding the indole to the reagent (inverse addition) maintains a high concentration of the formylating agent, promoting the desired reaction over potential side reactions.[7]

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases and the pH is alkaline.

-

Rationale: Quenching on ice dissipates heat from the hydrolysis of excess POCl₃. The basic solution neutralizes the acidic medium and facilitates the hydrolysis of the iminium intermediate to the aldehyde.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Rationale: Washing removes residual inorganic salts and DMF.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

2.4 Synthetic Workflow Diagram

Caption: Key downstream synthetic transformations from the title compound.

Part 5: Biological Context and Potential Applications

While specific biological data for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is not extensively published, its structural components point toward significant potential in drug discovery.

-

Indole-3-carbaldehyde (I3A) Scaffold: The parent I3A structure is a known metabolite of tryptophan produced by gut microbiota. [8]It is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in modulating immune responses at barrier tissues, such as the gut. [8]Activation of AhR by I3A can stimulate the production of IL-22, which is vital for maintaining mucosal homeostasis. [8]* Methoxyindoles in Medicinal Chemistry: Methoxy-substituted indoles are a hallmark of many natural products and pharmaceuticals. [1]The methoxy group can enhance receptor binding, improve pharmacokinetic properties, and direct metabolic pathways. Methoxyindole derivatives have been investigated as anticancer agents, HIV-1 integrase inhibitors, and SGLT2 inhibitors for diabetes management. [9] Given this context, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an exceptionally valuable intermediate for the synthesis of novel, potent, and selective AhR modulators or other therapeutic agents that leverage the privileged methoxyindole scaffold.

Conclusion

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its preparation is reliably achieved through the Vilsmeier-Haack formylation, a robust and scalable reaction. The aldehyde functionality provides a versatile platform for further molecular elaboration, enabling access to diverse chemical libraries. Grounded in the established biological importance of the indole-3-carbaldehyde and methoxyindole scaffolds, this compound represents a key building block for the discovery and development of next-generation therapeutic agents.

References

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry. [Link]

-

Sciencemadness.org. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]

-

Sengul, I. F., et al. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Supporting Information, ACS. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

ULAKBİM. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. [Link]

Sources

- 1. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 2. echemi.com [echemi.com]

- 3. 4-methoxy-1-methylindole-3-carbaldehyde - CAS:620175-74-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-METHOXY-1-METHYL-1H-INDOLE-3-CARBALDEHYDE | 620175-74-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As a functionalized indole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, featuring a methoxy group at the 4-position, a methyl group on the indole nitrogen, and a carbaldehyde at the 3-position, dictates its inherent physical and chemical behavior.

Molecular Structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

A 2D representation of the molecular structure.

| Identifier | Value | Source |

| IUPAC Name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | N/A |

| CAS Number | 620175-74-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

Tabulated Physical Properties

A summary of the key physical properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is presented below. It is important to note that some of these values are computed and should be confirmed by experimental data where possible.

| Property | Value | Notes |

| Boiling Point | 357.855 °C | Computed value[1] |

| Flash Point | 170.225 °C | Computed value[1] |

| Density | 1.144 g/cm³ | Computed value[1] |

| Refractive Index | 1.566 | Computed value[1] |

| Melting Point | Not available | Experimental data not found. Similar substituted indole-3-carbaldehydes exhibit a wide range of melting points. |

| Solubility | Not available | Experimental data not found. Expected to be soluble in common organic solvents. |

Experimental Determination of Physical Properties

Scientific integrity demands that computed data be substantiated by empirical evidence. The following sections detail the standard methodologies for determining the key physical properties of a novel organic compound like 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Workflow for Melting Point Determination

A generalized workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of a compound is crucial for its purification, reaction setup, and formulation. A systematic approach is employed to determine its solubility in a range of common solvents.

Protocol for Solubility Testing:

-

Solvent Selection: A panel of representative solvents is chosen, including water, common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane), and aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated, and the solubility is observed at ambient temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently warmed to assess temperature effects on solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde are not widely published, the expected chemical shifts can be predicted based on the analysis of similar indole derivatives.

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9-10 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their substitution on the indole ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

N-Methyl Protons (-NCH₃): A singlet around δ 3.7-3.9 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 180-190 ppm.

-

Aromatic Carbons: Multiple signals in the δ 100-140 ppm range.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ (conjugated aldehyde).

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretch (Methoxy): An absorption in the 1020-1275 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bends: Absorptions in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern.

General Workflow for Physical Property Determination

An integrated workflow for the comprehensive physical characterization of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, the expected molecular ion peak [M]⁺ would be observed at m/z 189.0789, corresponding to the exact mass of the molecule.

Conclusion

The physical properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde are fundamental to its application in scientific research and development. This guide has provided a detailed overview of its key characteristics and the standard methodologies for their determination. While computed values offer a useful starting point, experimental verification is essential for ensuring accuracy and reproducibility in any research endeavor involving this promising molecule.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO₂). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data analysis with established analytical protocols to serve as a robust reference for the identification and characterization of this indole derivative. While direct experimental spectra for this specific compound are not widely available in public-domain literature, this guide establishes an authoritative, predicted spectroscopic profile based on well-documented data from structurally analogous compounds. We will detail the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, underpinned by a discussion of the synthetic context and self-validating experimental protocols for data acquisition.

Introduction and Molecular Context

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry and natural products. Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules, including potential therapeutic agents.[1] The precise substitution pattern, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen, significantly influences the molecule's electronic properties and reactivity.

Accurate structural confirmation is the bedrock of chemical research and development. This guide provides the foundational spectroscopic data required for the unambiguous identification of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, ensuring the integrity of subsequent research and development efforts.

Molecular Structure

The structural framework and atom numbering scheme used for NMR assignments are presented below.

Caption: Molecular structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Physicochemical Properties

A summary of the key computed and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 189.21 g/mol | [2] |

| Exact Mass | 189.078979 g/mol | [2] |

| Appearance | Yellow to brown solid | [3] |

| Topological Polar Surface Area | 31.23 Ų | [2] |

| CAS Number | 620175-74-8 | [3] |

Synthetic Context: The Vilsmeier-Haack Reaction

The title compound is typically synthesized via the Vilsmeier-Haack reaction , a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic rings.[4] The causality behind this choice of reaction lies in the high nucleophilicity of the indole ring system, particularly at the C3 position. The reaction involves the treatment of a substituted indole, in this case, 4-methoxy-1-methyl-1H-indole, with a Vilsmeier reagent (generated from a formamide like DMF and phosphorus oxychloride).

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition : Acquire spectra using a standard 30-degree pulse sequence. A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.

-

¹³C Acquisition : Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation requirement.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Analysis : The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

ESI-MS Data Acquisition

Direct infusion Electrospray Ionization Mass Spectrometry is a rapid method for determining the molecular weight of a pure compound.

-

Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Direct Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition : Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis : Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any other significant adducts or fragments.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, grounded in the analysis of structurally related compounds and established analytical principles. The expected ¹H NMR, ¹³C NMR, FT-IR, and MS data, presented in structured tables, offer a reliable benchmark for researchers working on the synthesis and application of this molecule. By adhering to the provided self-validating experimental protocols, scientists can confidently acquire high-quality data for structural verification and purity assessment, ensuring the integrity and reproducibility of their chemical research.

References

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Yuan, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.

-

PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Wang, Z., et al. (n.d.).

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

The Multifaceted Biological Activities of Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] Its inherent structural features, mimicking peptide motifs, allow for interactions with a wide array of biological targets, making it a fertile ground for drug discovery.[1] Among the vast landscape of indole derivatives, those bearing a carbaldehyde group at the C-3 position have emerged as a particularly versatile class of compounds with a rich and diverse pharmacological profile. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of substituted indole-3-carbaldehydes, delving into their synthesis, mechanisms of action, and therapeutic potential. We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

I. The Synthetic Canvas: Crafting Indole-3-Carbaldehyde Derivatives

The biological exploration of substituted indole-3-carbaldehydes is intrinsically linked to the synthetic methodologies available for their creation. A robust and flexible synthetic strategy is paramount to generating a diverse library of analogues for structure-activity relationship (SAR) studies.

A. Foundational Synthesis: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This formylation reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.

Experimental Protocol: One-Pot Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Cyclization [2]

This protocol describes a one-pot synthesis that avoids high-temperature and high-pressure hydrogenation steps, making it amenable to laboratory-scale and potentially industrial-scale production.[2]

-

Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring. Continue stirring for 30-40 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Substituted 2-Methylaniline: In a separate flask, dissolve the desired substituted 2-methylaniline derivative in anhydrous DMF. Cool this solution to 0-5 °C.

-

Addition and Reaction: Slowly add the freshly prepared Vilsmeier reagent to the 2-methylaniline solution dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 5-8 hours. The cyclization reaction forms the indole ring.

-

Work-up and Purification: After cooling the reaction mixture, quench it by carefully adding a saturated aqueous solution of sodium carbonate until the pH reaches 8-9. This will precipitate the crude product. Filter the solid, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted indole-3-carbaldehyde.

B. Derivatization at the Aldehyde: Schiff Base Formation

The aldehyde functionality serves as a versatile handle for further derivatization, most commonly through the formation of Schiff bases (imines) by condensation with primary amines. This approach has been widely used to generate libraries of indole-3-carbaldehyde derivatives with diverse biological activities.

Experimental Protocol: General Synthesis of Indole-3-Carbaldehyde Thiosemicarbazone Derivatives [3]

-

Reactant Preparation: Dissolve the substituted indole-3-carbaldehyde in a suitable solvent such as ethanol. In a separate container, dissolve an equimolar amount of the desired thiosemicarbazide derivative in the same solvent, with the addition of a catalytic amount of acetic acid.

-

Reaction: Add the thiosemicarbazide solution to the indole-3-carbaldehyde solution.

-

Reaction Monitoring and Completion: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). High yields are typically obtained.[3]

-

Isolation and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

II. The Anticancer Arsenal of Indole-3-Carbaldehydes

The fight against cancer has seen significant contributions from indole-based compounds, and substituted indole-3-carbaldehydes are no exception.[4] These derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms of action.[4][5]

A. Mechanism of Action: A Multi-pronged Attack

Substituted indole-3-carbaldehydes exert their anticancer effects by targeting multiple cellular processes crucial for cancer cell survival and proliferation.[4][5]

-

Tubulin Polymerization Inhibition: Several indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6]

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, they induce DNA damage and trigger apoptotic cell death.[5]

-

Induction of Apoptosis: Many indole-3-carbaldehyde derivatives can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[6]

-

Kinase Inhibition: Deregulated kinase activity is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, thereby halting cell proliferation and survival.[5]

Diagram: Key Anticancer Mechanisms of Substituted Indole-3-Carbaldehydes

Caption: Anticancer mechanisms of indole-3-carbaldehyde derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the indole ring and the modifications at the carbaldehyde group.

-

Substitutions on the Indole Ring: The presence of electron-withdrawing or electron-donating groups at various positions of the indole nucleus can significantly influence the cytotoxic activity. For instance, in some series, substitutions at the C-4 position have been shown to be more favorable for activity.[6]

-

Modification of the Aldehyde Group: Conversion of the aldehyde to a Schiff base, such as a thiosemicarbazone, often enhances anticancer activity.[3] The nature of the substituent on the thiosemicarbazone moiety also plays a crucial role in determining the potency.

C. In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (substituted indole-3-carbaldehydes) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [4] |

| MDA-MB-468 | 8.2 | [4] |

III. Antimicrobial Potential: A Broad Spectrum of Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi.[7][8]

A. Mechanism of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms. A key mechanism that has been elucidated is the disruption of mitochondrial function.

-

Mitochondrial Disruption: Indole-3-carboxaldehyde has been shown to induce the disintegration of the mitochondrial double membrane in fungi like Fusarium solani.[9] This leads to a decrease in the mitochondrial membrane potential and hampers the activity of the mitochondrial electron transport chain, resulting in the accumulation of reactive oxygen species (ROS) and ultimately leading to cell death.[9]

Diagram: Antimicrobial Mechanism via Mitochondrial Disruption

Caption: Disruption of mitochondrial function by indole-3-carbaldehydes.

B. Antimicrobial Activity Profile

Indole-3-carbaldehyde semicarbazone derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria.

| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | 5-bromo | Staphylococcus aureus | 100 | [8] |

| Bacillus subtilis | 100 | [8] | ||

| 2 | 5-chloro | Staphylococcus aureus | 150 | [8] |

| Bacillus subtilis | 150 | [8] |

C. Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

IV. Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Substituted indole-3-carbaldehydes have demonstrated potential as both anti-inflammatory and antioxidant agents.

A. Anti-inflammatory Mechanism: Targeting the Inflammasome

Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.

B. Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of indole-3-carbaldehyde derivatives are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating free radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.

-

Reaction: In a 96-well plate, add a small volume of each test compound concentration to a solution of DPPH. Include a control (DPPH solution with methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

V. Conclusion and Future Directions

Substituted indole-3-carbaldehydes represent a privileged chemical scaffold with a remarkable breadth of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, which, when coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly fuel the development of novel therapeutic agents. The multi-target nature of some of these compounds presents both a challenge and an opportunity in drug design, potentially leading to therapies with improved efficacy and reduced resistance. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models of disease. The journey from a promising indole-3-carbaldehyde derivative to a clinically approved drug is long, but the scientific foundation is strong and the potential rewards are immense.

References

- Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 318-327.

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Singh, P., & Singh, R. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(7), 775-809.

- Li, Y., Wang, Y., Zhang, Y., Chen, Y., Li, X., & Wang, J. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.

- Al-Ostath, A., Al-Amer, M., Al-Qaisi, Z., Al-Qirim, T., & Shattat, G. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42308–42318.

- Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Salman, A. S., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99.

- Castillo, J. C., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.

- Böttcher, C., et al. (2014).

- Zhang, L., et al. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Nutrition, 9, 843340.

Sources

- 1. Frontiers | Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]

An In-Depth Technical Guide to the Formylation of 4-Methoxy-1-Methylindole

Abstract

This technical guide provides a comprehensive overview of the formylation of 4-methoxy-1-methylindole, a key transformation for accessing valuable synthetic intermediates in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a formyl group at the C3 position opens up a vast chemical space for further derivatization.[1][2][3] This document delves into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the premier method for this conversion, and offers a detailed, field-proven protocol. We will explore the electronic factors governing the regioselectivity of the reaction and provide a thorough characterization of the resulting product, 4-methoxy-1-methylindole-3-carboxaldehyde. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Formylated Indoles

Indole derivatives are at the core of a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][3] The formyl group, a versatile functional handle, serves as a gateway for a variety of subsequent chemical transformations.[4] Specifically, indole-3-carboxaldehydes are crucial precursors for the synthesis of tryptophan derivatives, agrochemicals, and complex alkaloids.[5] The title compound, 4-methoxy-1-methylindole, presents an interesting case for electrophilic substitution due to the electronic influence of both the N-methyl and C4-methoxy substituents. Understanding the formylation of this specific substrate is therefore of significant academic and industrial interest.

The Substrate: Electronic Landscape of 4-Methoxy-1-Methylindole

The regioselectivity of electrophilic aromatic substitution on the indole ring is a well-studied phenomenon. The pyrrole moiety of the indole is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the cationic intermediate without disrupting the aromaticity of the benzene ring.

In the case of 4-methoxy-1-methylindole, we have two key substituents influencing the electronic distribution:

-

N-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group through an inductive effect. This further enhances the electron density of the pyrrole ring, making the substrate more reactive towards electrophiles compared to N-unsubstituted indoles.

-

C4-Methoxy Group: The methoxy group at the C4 position is a strong electron-donating group through resonance. It participates in the delocalization of electrons within the benzene portion of the indole ring. While it activates the benzene ring, its primary electronic influence on the pyrrole moiety is less direct. However, its presence can subtly modulate the overall nucleophilicity of the indole system.

The combined electron-donating effects of both the N-methyl and C4-methoxy groups render 4-methoxy-1-methylindole a highly activated system for electrophilic substitution, with the reaction anticipated to proceed readily at the C3 position.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[6][7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Formation of the Vilsmeier Reagent

The first step of the reaction is the formation of the electrophilic Vilsmeier reagent. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and a chloride ion to form the highly electrophilic chloroiminium cation.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution

The electron-rich C3 position of 4-methoxy-1-methylindole then attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction forms a cationic intermediate, which is stabilized by resonance.

Hydrolysis to the Aldehyde

The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final product, 4-methoxy-1-methylindole-3-carboxaldehyde.

Caption: Vilsmeier-Haack formylation of 4-methoxy-1-methylindole.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust procedure for the synthesis of 4-methoxy-1-methylindole-3-carboxaldehyde, adapted from established methods for substituted indoles.[6][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Methoxy-1-methylindole | ≥98% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |